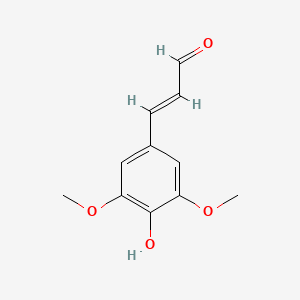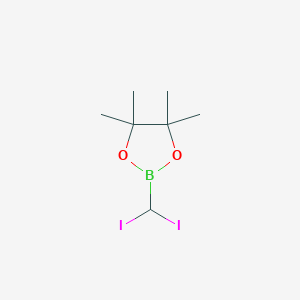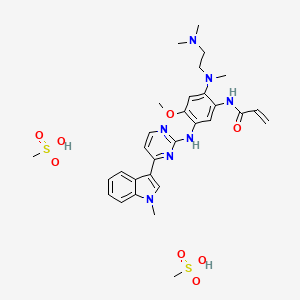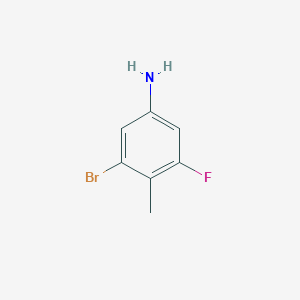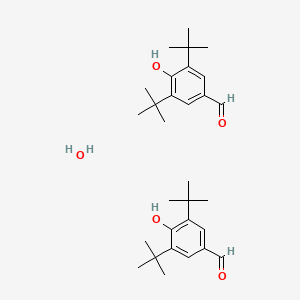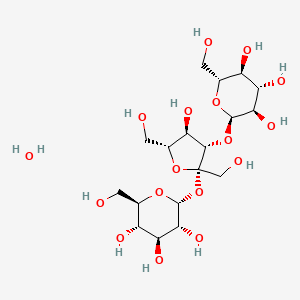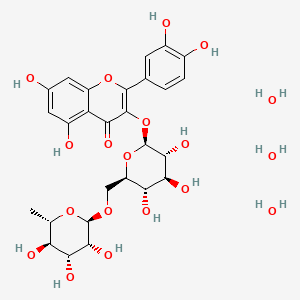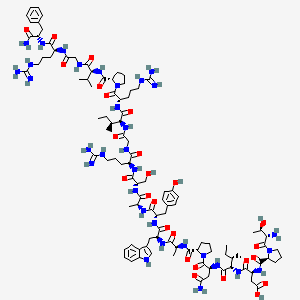
Prolactin-Releasing Peptide (12-31) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolactin-Releasing Peptide (PrRP) is a peptide hormone that in humans is encoded by the PRLH gene . It has 20 amino acids and is a member of the RFamide peptide family . PrRP stimulates prolactin (PRL) release and regulates the expression of prolactin through binding to the prolactin-releasing peptide receptor (GPR10) . It is produced by noradrenergic neurons A1 and A2 in the solitary nucleus, and also by neurons in the hypothalamus .
Synthesis Analysis
The sequence of Prolactin Releasing Peptide (12-31), human is TPDINPAWYASRGIRPVGRF-CONH2 . It is synthesized as part of a larger precursor preprolactin .Molecular Structure Analysis
PrRP belongs to the large RF-amide neuropeptide family with a conserved Arg-Phe-amide motif at the C-terminus . It binds with high affinity to the GPR10 receptor and also has lesser activity towards the neuropeptide FF (NPFF) receptor type 2 (NPFF-R2) .Chemical Reactions Analysis
PrRP is reported to regulate food intake and energy metabolism . It could have several other specific functions, such as the regulation of cardiac output, stress response, reproduction, the release of endocrine factors, and recently neuroprotective features .Physical And Chemical Properties Analysis
The molecular formula of Prolactin Releasing Peptide (12-31), human is C104H158N32O26 . Its molecular weight is 2272.57 .Wissenschaftliche Forschungsanwendungen
1. Regulation of Food Intake and Energy Expenditure Prolactin-Releasing Peptide (PrRP) plays a main role in the regulation of food intake and energy expenditure . This makes it a potential target for the treatment of disorders related to food intake and energy balance, such as obesity.
Neuroprotection
PrRP has been found to have neuroprotective features . This suggests that it could potentially be used in the treatment of neurodegenerative diseases, although more research is needed in this area.
Regulation of the Cardiovascular System
PrRP is involved in the regulation of the cardiovascular system . This could have implications for the treatment of cardiovascular diseases.
Pain and Stress Regulation
PrRP is involved in the regulation of pain and stress . This suggests that it could potentially be used in the treatment of conditions related to pain and stress.
Influence on Macrophages
PrRP has been found to influence the transcriptome profile of bone marrow-derived macrophages (BMDMs), which are critical housekeepers in the neuroendocrine field . This implies that PrRP may be involved in various physiological activities mastered by macrophages.
6. Potential Drug for Obesity Treatment and Associated Type 2 Diabetes Mellitus (T2DM) Due to its role in the regulation of food intake, PrRP is a potential drug for obesity treatment and associated type 2 diabetes mellitus (T2DM) .
Wirkmechanismus
Target of Action
The primary target of the Prolactin-Releasing Peptide (PrRP), also known as CHEMBL5082678, is the Prolactin-Releasing Peptide receptor (GPR10) . This receptor is a G protein-coupled receptor and is expressed abundantly in various parts of the central nervous system and periphery, including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, anterior pituitary, and adrenal medulla .
Mode of Action
PrRP binds to its receptor, GPR10, with high affinity . This binding stimulates the release of prolactin (PRL), a multifunctional peptide produced in the pituitary that stimulates mammary tissue development and lactation . The arginine residues at position 26 and 30 of PrRP are critical for binding .
Biochemical Pathways
The activation of the GPR10 receptor by PrRP leads to the release of prolactin, which primarily acts through the activation of the STAT5 pathway . This pathway alters gene activity, leading to various physiological effects such as mammary tissue development and lactation . PrRP is also understood to play a role in the negative regulation of appetite .
Pharmacokinetics
It is known that prrp is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor .
Result of Action
The binding of PrRP to the GPR10 receptor results in the release of prolactin, leading to various physiological effects. These include the stimulation of mammary tissue development and lactation . Additionally, PrRP has been found to have anorexigenic activity, reducing food intake in an oxytocin-dependent manner .
Action Environment
The action of PrRP is influenced by various environmental factors. For instance, its release is regulated by a number of stimuli, including those coming from the periphery . Furthermore, the expression of the GPR10 receptor in various parts of the central nervous system and periphery suggests that the action of PrRP may be influenced by the specific environment in which these receptors are located .
Zukünftige Richtungen
In structure-activity relationship (SAR) studies, novel PrRP analogs with attached fatty acids and changes in the amino acid chain were synthesized to overcome the blood-brain barrier and to improve the stability and bioavailability from the periphery, thus representing interesting targets for therapeutic use . The therapeutic potential of this peptide and its analogs is being explored .
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRNXJVNKJULS-FWGIIJIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)



